Polymyxin B2

説明

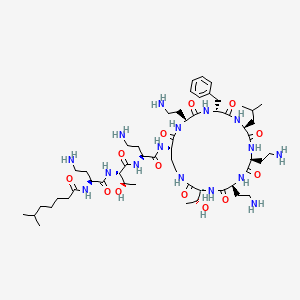

Polymyxin B2 (PMB2) is a secondary component of the polymyxin B complex, a cyclic lipopeptide antibiotic derived from Bacillus polymyxa. It shares a decapeptide structure with a fatty acyl tail, differing from polymyxin B1 (PMB1) by a single amino acid substitution: D-phenylalanine at position 6 in PMB1 is replaced by D-leucine or D-isoleucine in PMB2 . PMB2 constitutes 10–30% of commercial polymyxin B formulations, with batch-to-batch variability affecting its therapeutic profile .

特性

IUPAC Name |

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H96N16O13/c1-30(2)12-10-11-15-43(74)62-35(16-22-56)50(79)71-45(33(6)73)55(84)67-38(19-25-59)47(76)66-40-21-27-61-54(83)44(32(5)72)70-51(80)39(20-26-60)64-46(75)36(17-23-57)65-52(81)41(28-31(3)4)68-53(82)42(29-34-13-8-7-9-14-34)69-48(77)37(18-24-58)63-49(40)78/h7-9,13-14,30-33,35-42,44-45,72-73H,10-12,15-29,56-60H2,1-6H3,(H,61,83)(H,62,74)(H,63,78)(H,64,75)(H,65,81)(H,66,76)(H,67,84)(H,68,82)(H,69,77)(H,70,80)(H,71,79)/t32-,33-,35+,36+,37+,38+,39+,40+,41+,42-,44+,45+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPYLFWAQBAXCZ-RUDZPDEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H96N16O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1189.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34503-87-2 | |

| Record name | Polymyxin B2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034503872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | POLYMYXIN B2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99SJO09VH2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions: Polymyxin B2 is typically obtained through fermentation processes involving Paenibacillus polymyxa. The bacterium is cultured under specific conditions that promote the production of polymyxin B components, including this compound. The fermentation broth is then subjected to various purification steps, such as precipitation, centrifugation, and chromatography, to isolate this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using optimized strains of Paenibacillus polymyxa. The fermentation process is carefully controlled to maximize yield and purity. After fermentation, the broth undergoes downstream processing, including filtration, solvent extraction, and crystallization, to produce high-purity this compound .

化学反応の分析

Types of Reactions: Polymyxin B2 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological activity.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, potentially enhancing its antimicrobial properties

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including alkyl halides and acyl chlorides, are used for substitution reactions

Major Products Formed: The major products formed from these reactions include oxidized this compound derivatives, reduced this compound, and substituted this compound analogs .

科学的研究の応用

Antibacterial Applications

Polymyxin B2 is widely recognized for its efficacy against various Gram-negative pathogens, particularly in cases where other antibiotics fail due to resistance. Its primary applications include:

- Treatment of Infections : this compound is often used as a last-resort treatment for infections caused by multidrug-resistant bacteria such as Acinetobacter baumannii, Klebsiella pneumoniae, and Pseudomonas aeruginosa .

- Combination Therapy : Recent studies have demonstrated that combining this compound with other agents, like netropsin, enhances its effectiveness. For instance, in an experiment involving Galleria mellonella, the combination resulted in significantly higher survival rates compared to monotherapy with either drug alone .

Pharmacokinetic Studies

Pharmacokinetics is crucial for optimizing the therapeutic use of this compound. Several studies have focused on understanding its absorption, distribution, metabolism, and excretion:

- Serum Concentration Profiles : A study conducted on mice revealed that polymyxin B components reached peak concentrations in serum shortly after intravenous administration. The pharmacokinetic parameters such as maximum concentration () and area under the curve (AUC) were evaluated to understand the drug's behavior in the body .

- Impact of Renal Function : Research indicates that this compound's pharmacokinetics do not significantly differ between healthy individuals and those with mild renal insufficiency. This finding is critical for dosing recommendations in patients with compromised kidney function .

Case Studies

Case studies provide insight into the clinical implications of this compound usage:

- Case of Hyperpigmentation : A notable case involved a 65-year-old male who developed diffuse cutaneous hyperpigmentation after treatment with this compound for pneumonia caused by Klebsiella pneumoniae. Despite this adverse effect, the treatment continued due to the patient's improvement .

- Therapeutic Drug Monitoring : In critically ill pediatric patients requiring continuous renal replacement therapy, monitoring polymyxin B levels was essential to ensure therapeutic efficacy while minimizing toxicity .

Stability Studies

Understanding the stability of this compound in various solutions is vital for its clinical use:

作用機序

Polymyxin B2 exerts its effects by binding to the lipopolysaccharides in the outer membrane of Gram-negative bacteria. This binding disrupts the membrane structure, increasing its permeability and causing leakage of cellular contents. The hydrophobic tail of this compound plays a crucial role in this membrane disruption, acting similarly to a detergent . The primary molecular targets are the phosphate groups in the lipopolysaccharide layer, which are normally stabilized by calcium and magnesium ions .

類似化合物との比較

生物活性

Polymyxin B2 is a member of the polymyxin class of antibiotics, primarily used to combat infections caused by Gram-negative bacteria. This article delves into its biological activity, mechanisms of action, and relevant research findings.

1. Overview of this compound

This compound, along with its counterparts (B1, B3, and isoleucine-polymyxin B1), exhibits significant antimicrobial properties. It is particularly effective against multi-drug resistant organisms such as Pseudomonas aeruginosa and Acinetobacter baumannii. Understanding its biological activity involves examining its structure, mechanism of action, and clinical implications.

The primary mechanism through which this compound exerts its antibacterial effects involves interactions with the bacterial outer membrane:

- Binding to Lipopolysaccharides (LPS): Polymyxins are cationic peptides that bind to the negatively charged phosphate groups of LPS in the outer membrane of Gram-negative bacteria. This binding disrupts the integrity of the membrane, leading to increased permeability and ultimately cell lysis .

- Membrane Disruption: Following initial binding, the hydrophobic fatty acyl chains of polymyxins insert into the lipid bilayer, further destabilizing the membrane structure .

3. Antimicrobial Activity

Research has demonstrated that this compound possesses varying degrees of activity against different bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Escherichia coli | 0.5 - 4 mg/L | Moderate |

| Pseudomonas aeruginosa | 1 - 8 mg/L | High |

| Acinetobacter baumannii | 0.5 - 4 mg/L | High |

| Klebsiella pneumoniae | 1 - 16 mg/L | Variable |

These findings indicate that while this compound is effective against many Gram-negative pathogens, its efficacy can vary significantly depending on the specific strain and environmental conditions .

Case Study: Efficacy Against Resistant Strains

A study assessed the effectiveness of this compound against multi-drug resistant Klebsiella pneumoniae. The results showed that this compound was able to reduce bacterial counts significantly in vitro, suggesting its potential as a treatment option for infections caused by resistant strains .

Clinical Use and Toxicity

Despite its efficacy, the clinical use of this compound is often limited by nephrotoxicity. Monitoring renal function during therapy is essential due to the potential for dose-dependent toxicity . Research has indicated that certain formulations may mitigate these risks while maintaining antimicrobial effectiveness .

5. Resistance Mechanisms

Bacterial resistance to polymyxins has emerged as a significant concern:

- Modification of LPS: Some bacteria can modify their LPS structure to reduce binding affinity for polymyxins.

- Efflux Pumps: Increased expression of efflux pumps can lead to reduced intracellular concentrations of polymyxins, diminishing their effectiveness .

6. Future Directions in Research

Ongoing research aims to develop new polymyxin derivatives with improved safety profiles and enhanced efficacy against resistant strains. Understanding the structure-activity relationship (SAR) of polymyxins is crucial for this endeavor .

Q & A

Q. How should conflicting data on this compound’s synergy with β-lactams be reconciled?

- Answer : Replicate checkerboard assays across independent labs using harmonized protocols (e.g., fixed inoculum size, cation-adjusted Mueller-Hinton broth). Calculate fractional inhibitory concentration indices (FICIs) with 95% confidence intervals. Publish negative results in supplementary materials to avoid publication bias .

Q. What steps ensure ethical and accurate reporting of this compound’s resistance development in longitudinal studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。